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Compound of Interest

Compound Name: 4-Amino-2-phenylbutanoic acid

Cat. No.: B085274 Get Quote

An In-Depth Technical Guide to 4-Amino-2-phenylbutanoic Acid: Properties, Synthesis, and

Analysis

Abstract
This technical guide provides a comprehensive overview of 4-Amino-2-phenylbutanoic acid,

a non-proteinogenic amino acid and a derivative of both phenylalanine and γ-aminobutyric acid

(GABA).[1] Intended for researchers, chemists, and drug development professionals, this

document details the compound's fundamental physicochemical properties, outlines a robust

synthetic pathway, and presents validated analytical methodologies for its characterization and

quantification. By contextualizing its structural features and differentiating it from key isomers

like Phenibut, this guide serves as an essential resource for leveraging 4-Amino-2-
phenylbutanoic acid in pharmaceutical and biochemical research.

Introduction and Structural Context
4-Amino-2-phenylbutanoic acid, also known as α-Phenyl-γ-aminobutyric acid, is a unique

molecule possessing a phenyl group at the α-carbon relative to the carboxyl function and an

amino group at the γ-position.[1] This structure imparts a dual character, blending the features

of an aromatic amino acid with those of a GABA analogue. Its chemical backbone consists of a

butanoic acid chain with a phenyl substituent at the C2 position and an amino group at the C4

position.[1]
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The precise positioning of the phenyl group and amino group is critical to its chemical identity

and potential biological activity. It is often confused with its isomers, which have distinct

pharmacological profiles. Understanding these differences is paramount for any research or

development application.

| Table 1: Comparison of Key Phenylbutanoic Acid Isomers | | :--- | :--- | :--- | :--- | | Isomer Name

| Structure | CAS Number | Key Characteristics | | 4-Amino-2-phenylbutanoic acid(α-Phenyl-

γ-aminobutyric acid) | Phenyl group at C2, Amino group at C4 | 13080-10-9[1] | The subject of

this guide. A phenylalanine derivative.[1] | | 4-Amino-3-phenylbutanoic acid(β-Phenyl-γ-

aminobutyric acid; Phenibut) | Phenyl group at C3, Amino group at C4 | 1078-21-3[2] | A well-

known GABA-B receptor agonist with anxiolytic and nootropic effects.[3][4][5] The phenyl group

enhances blood-brain barrier permeability.[4] | | 2-Amino-4-phenylbutanoic

acid(Homophenylalanine) | Phenyl group at C4, Amino group at C2 | 7636-28-4[6][7] | An amino

acid used as a building block in peptide synthesis and as an impurity in drugs like Lisinopril.[7] |

Physicochemical Properties
4-Amino-2-phenylbutanoic acid is typically a white to off-white crystalline solid.[1] Its

amphoteric nature, containing both a basic amino group and an acidic carboxylic acid group,

makes it soluble in water and allows it to exist in various ionic states (zwitterionic, cationic,

anionic) depending on the pH of the solution.[1]

| Table 2: Core Physicochemical Data for 4-Amino-2-phenylbutanoic Acid | | :--- | :--- | |

Property | Value | | Molecular Formula | C₁₀H₁₃NO₂[1][6][7] | | Molecular Weight | 179.22 g/mol

[2][7][8] | | CAS Number | 13080-10-9[1] | | Appearance | White to off-white crystalline solid[1] | |

Common Synonyms | α-Phenyl-γ-aminobutyric acid, α-Phenyl GABA[1] | | Topological Polar

Surface Area | 63.3 Å²[6][7] | | Solubility | Soluble in water[1] |

Synthesis Pathway
The synthesis of 4-Amino-2-phenylbutanoic acid can be approached through several

established organic chemistry transformations. A logical and efficient pathway involves the

conjugate addition of a nitrogen-containing nucleophile to an α,β-unsaturated ester, followed by

hydrolysis and reduction. This method is chosen for its high regioselectivity and the availability

of starting materials.
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The workflow below illustrates a plausible synthetic route starting from ethyl cinnamate. The

Michael addition of nitromethane provides the carbon skeleton and the nitrogen source in a

protected form. Subsequent reduction of the nitro group to an amine and hydrolysis of the ester

yields the target compound.

Step 1: Michael Addition
Step 2: Nitro Group Reduction Step 3: Ester Hydrolysis

Ethyl Cinnamate +
Nitromethane Ethyl 4-nitro-2-phenylbutanoate

 Base (e.g., DBU)
 THF, rt Ethyl 4-amino-2-phenylbutanoate

 H₂, Pd/C
 or Zn/HCl 4-Amino-2-phenylbutanoic acid

 1. NaOH(aq), Heat
 2. HCl(aq) to pH 7 

Click to download full resolution via product page

Caption: Proposed synthetic workflow for 4-Amino-2-phenylbutanoic acid.

Experimental Protocol: Synthesis
Objective: To synthesize 4-Amino-2-phenylbutanoic acid from ethyl cinnamate.

Reagents and Equipment:

Ethyl cinnamate, Nitromethane, 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

Palladium on carbon (10% Pd/C), Zinc dust

Tetrahydrofuran (THF), Ethanol, Hydrochloric acid (HCl), Sodium hydroxide (NaOH)

Round-bottom flasks, magnetic stirrer, condenser, hydrogenation apparatus

Rotary evaporator, filtration apparatus

Procedure:

Step 1: Synthesis of Ethyl 4-nitro-2-phenylbutanoate.
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Dissolve ethyl cinnamate (1 equivalent) and nitromethane (1.5 equivalents) in anhydrous

THF.

Slowly add DBU (0.2 equivalents) to the solution at room temperature.

Stir the reaction mixture for 12-24 hours, monitoring by TLC until the starting material is

consumed.

Quench the reaction with dilute HCl and extract the product with ethyl acetate.

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate

under reduced pressure to yield the crude nitro ester.

Step 2: Synthesis of Ethyl 4-amino-2-phenylbutanoate.

Dissolve the crude nitro ester from Step 1 in ethanol.

Add 10% Pd/C catalyst (approx. 5 mol%).

Subject the mixture to hydrogenation (H₂ gas, 50 psi) at room temperature until hydrogen

uptake ceases.

Alternative: To a solution of the nitro ester in ethanol, add concentrated HCl, and then add

zinc dust portion-wise while cooling in an ice bath.

Filter the reaction mixture through Celite to remove the catalyst (for hydrogenation) or

unreacted zinc.

Concentrate the filtrate to obtain the crude amino ester.

Step 3: Hydrolysis to 4-Amino-2-phenylbutanoic acid.

Dissolve the crude amino ester from Step 2 in a 1 M NaOH solution.

Heat the mixture to reflux for 2-4 hours until hydrolysis is complete (monitored by TLC).

Cool the reaction mixture to room temperature and carefully neutralize with 1 M HCl to pH

~7.
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The product will precipitate as a zwitterion. Cool the mixture in an ice bath to maximize

precipitation.

Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum

to yield 4-Amino-2-phenylbutanoic acid.

Analytical Methodologies
Accurate identification and quantification are crucial for research applications. High-

performance liquid chromatography (HPLC) is the method of choice, often coupled with mass

spectrometry (MS) for identity confirmation or UV/Fluorescence detection after derivatization for

sensitive quantification.
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Sample containing
4-Amino-2-phenylbutanoic acid

Sample Preparation
(Dissolution in Mobile Phase A or 0.1 N HCl)

Optional: Pre-column Derivatization
(OPA/FMOC for UV/FL-HPLC)

 for quantification 

Instrumental Analysis

 for identity 
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(Reversed-Phase C18 Column)
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Caption: General analytical workflow for the characterization of 4-Amino-2-phenylbutanoic
acid.

Protocol 1: Purity and Identity Confirmation by HPLC-
MS
Objective: To confirm the identity and assess the purity of a synthesized sample. The mass

spectrometer provides definitive confirmation via the compound's mass-to-charge ratio (m/z).

Reagents and Equipment:

HPLC-grade acetonitrile (ACN) and water

Formic acid (FA)

HPLC system with a C18 column (e.g., 2.1 x 50 mm, 1.8 µm)

Mass spectrometer with an electrospray ionization (ESI) source

Procedure:

Sample Preparation: Dissolve ~1 mg of the sample in 10 mL of Mobile Phase A to create a

100 µg/mL stock solution. Dilute as necessary.

Mobile Phase Preparation:

Mobile Phase A: 0.1% FA in water

Mobile Phase B: 0.1% FA in ACN

HPLC Conditions:

Flow Rate: 0.4 mL/min

Injection Volume: 2 µL

Gradient: 5% B for 1 min, ramp to 95% B over 5 min, hold for 2 min, return to 5% B and

re-equilibrate.
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MS Conditions (Positive ESI Mode):

Scan Range: m/z 50-500

Expected Ion [M+H]⁺: 180.1

Capillary Voltage: 3.5 kV

Source Temperature: 120 °C

Protocol 2: Quantitative Analysis by HPLC with
OPA/FMOC Derivatization
Objective: To accurately quantify 4-Amino-2-phenylbutanoic acid, especially at low

concentrations in complex matrices. Derivatization with o-phthalaldehyde (OPA) for the primary

amine and 9-fluorenylmethyl chloroformate (FMOC) adds fluorescent tags, enabling highly

sensitive detection.[9]

Reagents and Equipment:

Agilent AdvanceBio Amino Acid Analysis reagents (OPA and FMOC) or equivalent[9]

Borate buffer, HPLC-grade solvents

HPLC system with autosampler capable of online derivatization

Fluorescence detector (FLD)

Procedure:

Standard Preparation: Prepare a series of calibration standards of 4-Amino-2-
phenylbutanoic acid in 0.1 N HCl, ranging from 1 pmol/µL to 100 pmol/µL.[9]

Automated Derivatization (in autosampler):

The autosampler is programmed to mix a specific volume of the sample/standard with

OPA reagent, allow it to react (to derivatize primary amines), and then inject. For
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secondary amines (not present here, but part of the standard method), FMOC reagent

would be used.

HPLC Conditions:

Column: AdvanceBio AAA column (or equivalent)

Mobile Phase A: Sodium phosphate buffer, pH 7.8

Mobile Phase B: Acetonitrile/Methanol/Water mixture

Gradient: A specialized gradient designed to separate derivatized amino acids.

Fluorescence Detection:

Excitation/Emission for OPA derivatives: 340/450 nm

Excitation/Emission for FMOC derivatives: 266/305 nm

Quantification: Construct a calibration curve by plotting the peak area against the

concentration of the standards. Determine the concentration of the unknown sample from

this curve.

Applications and Research Directions
While less studied than its isomer Phenibut, 4-Amino-2-phenylbutanoic acid holds significant

potential for researchers.

Pharmaceutical Intermediate: As a chiral amino acid derivative, it can serve as a valuable

building block in the synthesis of more complex active pharmaceutical ingredients (APIs).[4]

Its structure is analogous to intermediates used in the synthesis of ACE inhibitors and other

therapeutics.[10]

Neuroscience Research: Given its structural similarity to GABA and its relation to the

pharmacologically active Phenibut, it is a candidate for screening in neurological assays.[3]

Investigating its binding affinity for GABA receptors (GABA-A and GABA-B) and other

neuronal targets could reveal novel biological activities.
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Peptide Chemistry: Its non-proteinogenic nature makes it an interesting component for

creating peptide mimetics with modified conformational properties and resistance to

enzymatic degradation.

Conclusion
4-Amino-2-phenylbutanoic acid is a precisely defined chemical entity with a molecular

formula of C₁₀H₁₃NO₂ and a molecular weight of 179.22 g/mol . A clear understanding of its

structure, distinct from its isomers, is the foundation for any meaningful scientific investigation.

The synthetic and analytical protocols detailed in this guide provide a robust framework for its

preparation and characterization, enabling researchers and drug developers to explore its full

potential as a versatile building block in the advancement of chemical and pharmaceutical

sciences.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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